molecular formula C12H19ClN2O4S B14012815 Methanesulfonanilide, 5'-(2-(cyclopropylamino)-1-hydroxyethyl)-2'-hydroxy-, hydrochloride CAS No. 58497-87-3

Methanesulfonanilide, 5'-(2-(cyclopropylamino)-1-hydroxyethyl)-2'-hydroxy-, hydrochloride

Cat. No.: B14012815
CAS No.: 58497-87-3
M. Wt: 322.81 g/mol
InChI Key: GFRFAMUHJBIMGI-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a methanesulfonanilide core with a cyclopropylamino and hydroxyethyl substituent. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride typically involves multiple steps. One common method includes the reaction of methanesulfonanilide with cyclopropylamine under controlled conditions to introduce the cyclopropylamino group. This is followed by the addition of a hydroxyethyl group through a hydroxylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactions are carefully monitored to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methanesulfonanilide core can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride involves its interaction with specific molecular targets. The cyclopropylamino group is known to interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sotalol: A methanesulfonanilide beta-adrenergic antagonist used to treat arrhythmias.

    Cyclopropylamine derivatives: Compounds with similar cyclopropylamino groups used in various chemical and biological applications.

Uniqueness

Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclopropylamino and hydroxyethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

58497-87-3

Molecular Formula

C12H19ClN2O4S

Molecular Weight

322.81 g/mol

IUPAC Name

N-[5-[2-(cyclopropylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C12H18N2O4S.ClH/c1-19(17,18)14-10-6-8(2-5-11(10)15)12(16)7-13-9-3-4-9;/h2,5-6,9,12-16H,3-4,7H2,1H3;1H

InChI Key

GFRFAMUHJBIMGI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC2CC2)O)O.Cl

Origin of Product

United States

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